A Senior Application Scientist's Guide to 3,5-Dichloro-4-Iodopyridine: A Versatile Halogenated Intermediate in Modern Synthesis
A Senior Application Scientist's Guide to 3,5-Dichloro-4-Iodopyridine: A Versatile Halogenated Intermediate in Modern Synthesis
Executive Summary
3,5-Dichloro-4-iodopyridine has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical development. Its unique trifunctional halogenation pattern—featuring two moderately reactive chlorine atoms and a highly reactive iodine atom—provides a powerful platform for regioselective synthesis. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and strategic applications, providing researchers and drug development professionals with the technical insights required to leverage this compound's full potential in complex molecular design.
Core Compound Identifiers and Physicochemical Properties
3,5-Dichloro-4-iodopyridine is a solid crystalline material under standard conditions.[1] Its identity and key physical properties are crucial for experimental design, dictating solvent choice, reaction temperature, and purification methods.
| Identifier | Value | Source(s) |
| CAS Number | 343781-41-9 | [1][2] |
| Molecular Formula | C₅H₂Cl₂IN | [1][2] |
| Molecular Weight | 273.89 g/mol | [2] |
| Appearance | White to light yellow/orange powder/crystal | [1] |
| Melting Point | 186-191 °C | [1][3] |
| Purity (Typical) | ≥97% | |
| InChI Key | DEXLTMBFLWCGNF-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)I)Cl | [4] |
Synthetic Strategy: A Plausible Pathway
While multiple synthetic routes can be envisioned, a common and logical pathway to 3,5-dichloro-4-iodopyridine involves a multi-step sequence starting from a readily available precursor. The following proposed workflow is based on established principles of heterocyclic chemistry, including electrophilic halogenation and Sandmeyer-type reactions.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 3,5-dichloro-4-iodopyridine.
Causality Behind Experimental Choices:
-
Starting Material: 4-Aminopyridine is an economical and commercially available starting point. The amino group is a strong activating group, facilitating the initial electrophilic substitution.
-
Dichlorination: The electron-donating amino group directs electrophilic chlorination to the ortho positions (C3 and C5). Acetic acid serves as a suitable solvent and proton source.
-
Diazotization and Iodination: The transformation of the amino group into a good leaving group (the diazonium salt) is a classic strategy. This is achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate. Subsequent introduction of potassium iodide displaces the diazonium group with iodine, yielding the final product. This sequence is analogous to the synthesis of related bromo-iodo pyridines.[5]
Chemical Reactivity and Strategic Application in Cross-Coupling
The synthetic value of 3,5-dichloro-4-iodopyridine lies in the differential reactivity of its carbon-halogen bonds.[1] In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more susceptible to oxidative addition than the C-Cl bonds. This allows for the precise and selective functionalization at the C4 position while leaving the C3 and C5 positions available for subsequent transformations.
This hierarchical reactivity makes it an invaluable intermediate for building complex, multi-substituted pyridine scaffolds, which are privileged structures in many biologically active molecules, particularly kinase inhibitors for oncology.[1][6]
Workflow for Regioselective Suzuki Coupling
Caption: Regioselective Suzuki coupling at the C4 position.
Protocol: General Procedure for Regioselective Suzuki Coupling
This protocol is a representative example and must be adapted and optimized for specific substrates and scales by a qualified chemist.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dichloro-4-iodopyridine (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-3,5-dichloropyridine product.
Justification: The choice of a palladium catalyst and a suitable base is standard for Suzuki couplings. The inert atmosphere is critical to prevent the degradation of the catalyst. The aqueous solvent mixture aids in the dissolution of the base and facilitates the transmetalation step of the catalytic cycle.
Safety, Handling, and Storage
3,5-Dichloro-4-iodopyridine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[7]
GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7] |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Serious Eye Damage | H318 | Causes serious eye damage.[7] |
| STOT SE 3 | H335 | May cause respiratory irritation. |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., N95 dust mask) if dust is generated.[8]
-
Skin and Body Protection: Wear a lab coat.[8]
-
-
Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and immediately consult a physician.[7]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
Storage
-
Conditions: Store in a tightly closed container in a dry, well-ventilated place.[8] Recommended storage is at room temperature.[1]
Conclusion
3,5-Dichloro-4-iodopyridine is a strategically designed synthetic intermediate whose value is defined by the predictable and hierarchical reactivity of its three halogen substituents. This property allows for the efficient and regioselective construction of complex polysubstituted pyridines, which are central to the discovery of novel therapeutics and agrochemicals.[1] A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any research scientist aiming to incorporate this versatile building block into their synthetic programs.
References
-
3,5-dichloro-4-iodopyridine CAS 343781-41-9. Watson International. [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]
-
3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China. Alchemist-chem. [Link]
- Process for the preparation of 3,5-dichloropyridine.
-
3,5-Dichloro-4-amino pyridine. Pipzine Chemicals. [Link]
-
PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. European Patent Office. [Link]
- Synthesis of 3, 5-dibromo-4-iodopyridine.
-
3,5-dichloro-4-iodopyridine (C5H2Cl2IN). PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3,5-DICHLORO-4-IODOPYRIDINE, 97% | 343781-41-9 [chemicalbook.com]
- 4. PubChemLite - 3,5-dichloro-4-iodopyridine (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]
- 5. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
